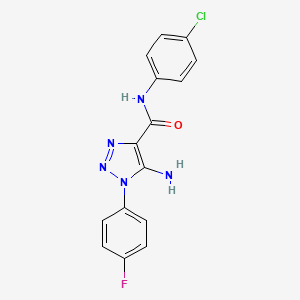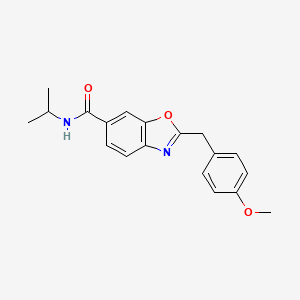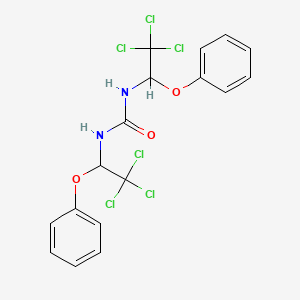
5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound also inhibits the growth of infectious organisms by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has minimal toxicity to normal cells and tissues. This compound has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent anti-cancer and anti-infective activity. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in the treatment of diseases.
Zukünftige Richtungen
There are several future directions for the research of 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer and infectious diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to determine the long-term effects of this compound on normal cells and tissues.
Synthesemethoden
The synthesis of 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorobenzylamine to form 4-fluorobenzyl 4-chlorobenzenesulfonate. The second step involves the reaction of 4-fluorobenzyl 4-chlorobenzenesulfonate with sodium azide to form 4-fluorobenzyl azide. The third step involves the reaction of 4-fluorobenzyl azide with 4-chlorophenyl isocyanate to form 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential use in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use in the treatment of infectious diseases, such as tuberculosis and malaria.
Eigenschaften
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-9-1-5-11(6-2-9)19-15(23)13-14(18)22(21-20-13)12-7-3-10(17)4-8-12/h1-8H,18H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOKUZAZOBFCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5212605.png)
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5212616.png)



![1-[6-(2,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5212643.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)
![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5212673.png)
![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)

![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)
![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5212700.png)
![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)